Product packaging for deoxylimonoic acid D-ring-lactone(Cat. No.:)

deoxylimonoic acid D-ring-lactone

Cat. No.: B1263598
M. Wt: 490.5 g/mol
InChI Key: BQKCYOXFBVKBDA-DYNITIQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deoxylimonoic Acid D-ring-lactone is a specialized limonoid derivative of significant interest in natural product and agricultural chemistry research. This compound is structurally related to deoxylimonoic acid, a limonoid aglycone found in citrus seeds and fruit tissues . Limonoids are a class of highly oxygenated tetranortriterpenoids, and the specific modification of the D-ring into a lactone structure is a key feature for its reactivity and potential biological activity . The D-ring lactone moiety is a characteristic structural motif in many citrus limonoids, and its presence can influence the compound's interaction with biological systems . Researchers utilize this compound to study the complex biosynthesis pathways of limonoids in plants, including the enzymatic steps involved in lactone ring formation and opening . While the specific mechanism of action for this compound is an area of ongoing investigation, related limonoids have demonstrated a range of pharmacological properties, making this compound a valuable probe for exploring structure-activity relationships . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H34O9 B1263598 deoxylimonoic acid D-ring-lactone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H34O9

Molecular Weight

490.5 g/mol

IUPAC Name

2-[(3R,4R,5S)-4-[(1R,6S,8aR)-1-(furan-3-yl)-5,8a-dimethyl-3-oxo-4,6,7,8-tetrahydro-1H-isochromen-6-yl]-5-(carboxymethyl)-4-(hydroxymethyl)-2,2-dimethyloxolan-3-yl]acetic acid

InChI

InChI=1S/C26H34O9/c1-14-16(5-7-25(4)17(14)9-22(32)34-23(25)15-6-8-33-12-15)26(13-27)18(10-20(28)29)24(2,3)35-19(26)11-21(30)31/h6,8,12,16,18-19,23,27H,5,7,9-11,13H2,1-4H3,(H,28,29)(H,30,31)/t16-,18-,19-,23-,25+,26+/m0/s1

InChI Key

BQKCYOXFBVKBDA-DYNITIQCSA-N

Isomeric SMILES

CC1=C2CC(=O)O[C@H]([C@@]2(CC[C@@H]1[C@@]3([C@H](C(O[C@H]3CC(=O)O)(C)C)CC(=O)O)CO)C)C4=COC=C4

Canonical SMILES

CC1=C2CC(=O)OC(C2(CCC1C3(C(C(OC3CC(=O)O)(C)C)CC(=O)O)CO)C)C4=COC=C4

Origin of Product

United States

Ii. Natural Occurrence and Isolation Studies

Discovery and Distribution in Plant Species

The discovery of deoxylimonoic acid D-ring-lactone is tied to phytochemical analyses of plant extracts. Its distribution appears to be specific to certain plant families, highlighting its role as a specialized metabolite.

A key finding in the study of this compound was its detection in the ethanol (B145695) leaf extracts of Melianthus comosus, a medicinal plant from South Africa. researchgate.net A phytochemical investigation utilizing ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) successfully identified this compound as a constituent of the leaves. researchgate.net This discovery was part of a broader study that also isolated several bufadienolides from the same plant. researchgate.netnih.gov

Table 1: Phytochemical Detection in Melianthus comosus

Plant Part Extraction Solvent Analytical Method Compound Detected

This compound is also recognized as a member of the limonoid family, which are characteristically found in Citrus species. Limonoids are prevalent in the seeds, peels, and fruit tissues of citrus plants such as oranges, lemons, and grapefruits. While the focus of many studies is on the bitter limonoids like limonin (B1675406), the family of citrus limonoids is diverse and includes a range of related structures. The conversion of non-bitter precursors to bitter compounds in citrus products is a well-documented process, and enzymes like limonin D-ring lactone hydrolase, isolated from sweet orange seeds, play a crucial role in these transformations. nih.gov

Table 2: Distribution of Limonoids in Citrus Species

Citrus Part Presence of Limonoids
Seeds High Concentration
Peels Present
Juices Present (can contribute to delayed bitterness)

Classification as a Limonoid and Dicarboxylic Acid Derivative

The chemical structure of this compound places it into specific chemical categories. It is classified as a limonoid, a group of highly oxygenated triterpenoid (B12794562) secondary metabolites. Limonoids are known for their complex structures, which often include a characteristic furan (B31954) ring.

Furthermore, this compound is identified as a dicarboxylic acid. This classification arises from the presence of two carboxylic acid functional groups within its molecular structure. The dianion of this compound, formed by the deprotonation of both carboxy groups, is known as deoxylimononate D-ring-lactone(2−). It is also categorized as a lactone, which is a cyclic ester, and contains a primary alcohol group.

Table 3: Chemical Classification of this compound

Classification Description
Limonoid A highly oxygenated triterpenoid secondary metabolite.
Dicarboxylic Acid Contains two carboxylic acid functional groups.
Lactone Contains a cyclic ester functional group (the D-ring).
Primary Alcohol Contains a primary alcohol functional group.

Iii. Biosynthesis and Metabolic Pathways

Integration into Limonoid Biosynthetic Routes

The biosynthesis of deoxylimonoic acid D-ring-lactone is an integral part of the broader limonoid biosynthetic pathway. This pathway is responsible for the creation of a wide array of limonoids, many of which contribute to the characteristic flavors and biological activities of citrus fruits. The formation of the D-ring lactone is a critical step that channels intermediates into specific branches of the pathway, leading to the synthesis of various downstream limonoids.

Precursor Compounds and Biotransformation

The formation of this compound involves the conversion of specific precursor compounds through a series of biotransformation reactions.

This compound is formed from the precursor deoxylimonate. qmul.ac.ukwikipedia.org The enzyme deoxylimonate A-ring-lactonase catalyzes the hydrolysis of the A-ring lactone of deoxylimonate, which results in the formation of deoxylimononic acid D-ring-lactone. qmul.ac.ukwikipedia.orggenome.jpexpasy.org This reaction specifically opens the A-ring while leaving the D-ring lactone intact. qmul.ac.ukwikipedia.orggenome.jpexpasy.org

The metabolic pathways of limonoids are interconnected. Research suggests a relationship between the pathways involving deacetylnomilinic acid and the formation of various limonoids. While the direct conversion of deacetylnomilinic acid to this compound is not explicitly detailed, the broader context of limonoid biosynthesis indicates that these pathways likely share common enzymatic machinery and intermediates.

Enzymatic Regulation of D-Ring Lactone Formation and Hydrolysis

The formation and breakdown of the D-ring lactone are tightly controlled by specific enzymes, ensuring the appropriate balance of limonoid intermediates within the plant.

Deoxylimonate A-ring-lactonase, with the systematic name deoxylimonate A-ring-lactonohydrolase, is the key enzyme responsible for the formation of deoxylimononic acid D-ring-lactone. qmul.ac.ukwikipedia.orggenome.jp It acts as a hydrolase, specifically targeting the carboxylic ester bond of the A-ring lactone in deoxylimonate. qmul.ac.ukwikipedia.org The reaction involves the addition of a water molecule to open the A-ring, yielding deoxylimononic acid D-ring-lactone. qmul.ac.ukwikipedia.orgmicrobialtec.com This enzyme has been identified in citrus and is crucial for the deoxylimonoid pathway. qmul.ac.ukgenome.jp

Limonin (B1675406) D-ring lactone hydrolase is another critical enzyme in limonoid metabolism. wikipedia.orgnih.gov This enzyme catalyzes the reversible hydrolysis of the D-ring lactone in limonin to form limonoate. researchgate.net The systematic name for this enzyme is limonoate-D-ring-lactone lactonohydrolase. wikipedia.org While its primary described substrate is limonin, the broader substrate specificity of some hydrolases in the limonoid pathway suggests it may also act on other D-ring lactones. acs.org The activity of this enzyme is pH-dependent, with hydrolysis of the D-ring being favored at a pH above 8.0 and lactonization occurring at a pH below 6.0. researchgate.net The enzyme has been purified from citrus seeds and its activity can be influenced by various factors. researchgate.netnih.gov For instance, its activity was enhanced by the presence of calcium ions and inhibited by zinc ions and EDTA. nih.gov

Interactive Data Table: Enzymes in this compound Metabolism

EnzymeEC NumberReactionPrecursor/SubstrateProduct
Deoxylimonate A-ring-lactonase3.1.1.46Hydrolysis of A-ring lactoneDeoxylimonateDeoxylimononic acid D-ring-lactone
Limonin D-ring lactone hydrolase3.1.1.36Reversible hydrolysis of D-ring lactoneLimoninLimonoate

Function of Limonoate Dehydrogenase in Metabolism

Limonoate dehydrogenase is a key enzyme in the metabolic pathway of limonoids, playing a crucial role in the debittering process of citrus products. Its primary function is to catalyze the oxidation of limonoate A-ring lactone, the non-bitter precursor of the intensely bitter compound limonin. This enzymatic reaction converts limonoate A-ring lactone into 17-dehydrolimonoate A-ring lactone, a stable and non-bitter compound that cannot be transformed into limonin. nih.gov By diverting the metabolic pathway away from limonin formation, limonoate dehydrogenase effectively prevents the development of delayed bitterness in citrus juices.

The enzyme requires nicotinamide-adenine dinucleotide (NAD+) as a cofactor to act as a hydrogen acceptor during the dehydrogenation reaction. It is specific for NAD+ and shows no activity with nicotinamide-adenine dinucleotide phosphate (B84403) (NADP+). This specificity classifies it as a limonoate:NAD+ oxidoreductase. Research has demonstrated that limonoate dehydrogenase exhibits optimal activity at an alkaline pH, typically around 8.5 to 9.5, and a temperature of about 30°C. The enzyme has been successfully isolated and characterized from various bacterial sources, including Arthrobacter globiformis and Rhodococcus fascians. nih.gov In Rhodococcus fascians, enzyme activity is enhanced when the bacteria are cultured in a limonoate-rich medium, and it displays a higher affinity for limonoate A-ring lactone over other limonoid substrates.

Table 1: Characteristics of Limonoate Dehydrogenase from Bacterial Sources
CharacteristicDetailsSource OrganismCitation
Function Catalyzes the conversion of limonoate A-ring lactone to 17-dehydrolimonoate A-ring lactoneGeneral nih.gov
Cofactor NAD+ (Nicotinamide-adenine dinucleotide)General
Optimal pH ~8.5 - 9.5General
Optimal Temperature ~30°CPseudomonas putida
Molecular Weight (Native) ~118,000 DaArthrobacter globiformis nih.gov
~128,000 DaRhodococcus fascians
Subunit Molecular Weight ~31,000 DaArthrobacter globiformis nih.gov
~30,000 DaRhodococcus fascians

Microbial Metabolism of Limonoids

Several bacterial species have been identified for their ability to metabolize and transform limonoid compounds, offering potential biotechnological applications for debittering citrus products. The metabolic pathways often involve enzymatic hydrolysis and oxidation reactions.

Acinetobacter sp. : While various strains of Acinetobacter are well-documented for their capacity to degrade a wide range of organic compounds, including oils and alkanes, specific research detailing the biotransformation of this compound or other citrus limonoids by this genus is not extensively available in the current literature. nih.gov

Pseudomonas sp. : Species within the genus Pseudomonas are known to possess enzymes capable of modifying limonoid structures. For instance, Pseudomonas species have been shown to exhibit limonin D-ring lactone hydrolase activity. nih.gov This enzyme catalyzes the opening of the D-ring lactone, a key step in the degradation of limonin and related compounds. This hydrolytic activity is a critical part of the microbial pathway for metabolizing complex limonoids.

Arthrobacter globiformis : This bacterium is notable for its production of limonoate dehydrogenase. nih.gov As detailed in the previous section, this enzyme plays a pivotal role in converting the precursor of limonin to a non-bitter derivative. The ability of A. globiformis to carry out this transformation has led to its use in immobilized cell systems aimed at reducing the limonin content in orange juice.

Corynebacterium fascians : Now reclassified as Rhodococcus fascians, this bacterium has been investigated for its ability to reduce limonoid bitterness in citrus products. Its metabolic action involves the degradation of bitter limonoids. Research has demonstrated that immobilized cells of C. fascians can effectively metabolize these compounds, contributing to the debittering process.

Rhodococcus fascians : This species is recognized for its robust limonoid-degrading capabilities. It produces limonoate dehydrogenase, which has been purified and characterized. The bacterium can utilize limonoate as a carbon source, indicating a well-developed metabolic pathway for these compounds. Its ability to degrade limonin and related molecules makes it a candidate for biotechnological applications in the food industry.

Table 2: Summary of Microbial Biotransformation of Limonoids
MicroorganismKnown Metabolic Activity on LimonoidsKey Enzyme(s)Citation
Acinetobacter sp.Specific activity on this compound not well-documented. Known to degrade other complex organic molecules.N/A for limonoids nih.gov
Pseudomonas sp.Hydrolysis of the D-ring lactone of limonin.Limonin D-ring lactone hydrolase nih.gov
Arthrobacter globiformisOxidation of limonoate A-ring lactone.Limonoate dehydrogenase nih.gov
Corynebacterium fascians (Rhodococcus fascians)Metabolism of bitter limonoids.N/A
Rhodococcus fasciansDegradation of limonin and oxidation of limonoate A-ring lactone.Limonoate dehydrogenase

Iv. Advanced Analytical and Methodological Approaches

Spectroscopic and Chromatographic Techniques for Detection and Characterization

The identification and quantification of deoxylimonoic acid D-ring-lactone in complex biological matrices, such as citrus extracts, rely heavily on the coupling of high-performance separation techniques with highly sensitive and specific detectors.

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone for the analysis of this compound. This powerful combination allows for the rapid separation of closely related limonoids with high resolution, followed by their accurate mass determination, which is crucial for unambiguous identification.

In a typical UHPLC-HRMS analysis of citrus extracts, a reversed-phase C18 column is often employed to separate the various phytochemicals based on their polarity. The mobile phase usually consists of a gradient of water (often with a small percentage of formic acid to improve ionization) and an organic solvent like acetonitrile (B52724) or methanol.

Upon elution from the UHPLC column, the analyte enters the mass spectrometer, where it is ionized, most commonly using electrospray ionization (ESI). High-resolution mass analyzers, such as Orbitrap or time-of-flight (TOF) systems, then measure the mass-to-charge ratio (m/z) of the ions with exceptional accuracy (typically within 5 ppm). This high mass accuracy allows for the determination of the elemental composition of the detected ions, a key step in the identification of unknown compounds.

While specific studies detailing the complete UHPLC-HRMS characterization of this compound are not extensively available in the public domain, the general methodology for analyzing citrus limonoids is well-established. semanticscholar.org For this compound, with a molecular formula of C₂₆H₃₂O₉, the expected exact mass of the protonated molecule [M+H]⁺ would be a primary target for detection in positive ion mode.

Tandem mass spectrometry (MS/MS) is a further step used for structural elucidation. In this process, the specific ion corresponding to this compound is isolated and fragmented. The resulting fragmentation pattern provides valuable information about the compound's structure. For limonoids, characteristic neutral losses, such as the loss of the furan (B31954) ring, water, and carbon dioxide, are often observed and help in confirming the identity of the compound. semanticscholar.orgnih.gov

Table 1: Illustrative UHPLC-HRMS Parameters for the Analysis of this compound

ParameterValue/Description
Chromatography System Ultra-High-Performance Liquid Chromatography (UHPLC)
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient A time-programmed gradient from low to high organic phase
Flow Rate 0.2-0.4 mL/min
Ionization Source Electrospray Ionization (ESI), Positive Mode
Mass Analyzer High-Resolution (e.g., Orbitrap, TOF)
Scan Mode Full Scan MS and Data-Dependent MS/MS
Expected [M+H]⁺ (m/z) 489.2017 (for C₂₆H₃₂O₉)

Note: This table represents typical parameters and the exact values may vary depending on the specific instrumentation and analytical goals.

Computational Studies in this compound Research

In recent years, computational methods have emerged as a powerful complement to experimental research in natural product science. These in silico approaches can predict the biological activities of compounds and elucidate their mechanisms of action at a molecular level, thus guiding further experimental investigation.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking can be used to predict its binding affinity and interaction patterns with specific biological targets, such as enzymes or receptors, that are implicated in disease pathways.

While specific molecular docking studies focused solely on this compound are not widely reported, research on structurally similar citrus limonoids has demonstrated the utility of this approach. These studies often investigate the interaction of limonoids with proteins involved in cancer, inflammation, and infectious diseases. The general procedure involves obtaining the three-dimensional structures of both the ligand (this compound) and the target protein from public databases or through homology modeling. Docking software then calculates the most stable binding poses and estimates the binding energy, which is an indicator of the strength of the interaction.

Building upon molecular docking results, computational models can be used to predict the inhibitory activity of this compound against various biological targets. By correlating the calculated binding energies and interaction patterns from docking studies with experimentally determined inhibitory activities of a series of related compounds, it is possible to develop predictive models.

These models can then be used to screen this compound against a wide range of biological targets in silico, helping to prioritize which compound-target interactions are most promising for further experimental validation. This approach can significantly accelerate the drug discovery process by focusing laboratory efforts on the most likely candidates. Although specific predictive studies for this compound are yet to be published, the foundational work on other citrus limonoids paves the way for such future investigations.

Table 2: Illustrative Data from a Hypothetical Molecular Docking Study of this compound

Target ProteinPutative Biological FunctionPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Cyclooxygenase-2 (COX-2)Inflammation-8.5Arg120, Tyr355, Ser530
B-cell lymphoma 2 (Bcl-2)Apoptosis Regulation-7.9Asp108, Gly145, Arg146
Epidermal Growth Factor Receptor (EGFR)Cell Proliferation-9.1Leu718, Thr790, Asp855

Note: The data in this table is hypothetical and for illustrative purposes only, as specific molecular docking studies for this compound are not currently available in peer-reviewed literature.

V. Biological Activities and Mechanistic Investigations

Immunomodulatory and Anti-inflammatory Effects

Deoxylimonoic acid D-ring-lactone has demonstrated notable immunomodulatory and anti-inflammatory potential in preclinical studies. These investigations have primarily centered on its ability to suppress the production of key pro-inflammatory molecules, offering a potential avenue for therapeutic intervention in inflammatory conditions.

Inhibition of Pro-inflammatory Cytokine Secretion (IL-1β, IL-6, TNF-α)

One of the key mechanisms underlying the anti-inflammatory effects of many natural compounds is the downregulation of pro-inflammatory cytokines. These signaling molecules, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), play a crucial role in orchestrating the inflammatory response. nih.govnih.gov Studies on various natural compounds have shown that their anti-inflammatory activity is often linked to the inhibition of these cytokines. For instance, diterpenoid lactones isolated from Andrographis paniculata were found to attenuate the generation of TNF-α and IL-6 in lipopolysaccharide (LPS)-induced RAW 264.7 cells. mdpi.com Similarly, the anti-inflammatory effects of sesquiterpene lactones are also associated with their ability to modulate immune responses. nih.gov While direct studies on this compound's effect on IL-1β are not extensively detailed in the provided search results, the general activity of related compounds suggests this is a plausible mechanism.

Studies in Lipopolysaccharide (LPS)-Stimulated Murine Macrophage Models (RAW 264.7)

The RAW 264.7 murine macrophage cell line is a widely used in vitro model to study inflammation. nih.govnih.gov Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory response, including the release of pro-inflammatory cytokines and other inflammatory mediators. nih.govplos.org Research on various natural compounds has utilized this model to assess their anti-inflammatory potential. For example, 6-methylcoumarin (B191867) was shown to reduce the levels of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 cells. nih.gov Similarly, diterpenoid lactones from Andrographis paniculata demonstrated anti-inflammatory activity by reducing the secretion of IL-6 and TNF-α in this cell line. mdpi.com These studies provide a strong rationale for investigating this compound in the same model to elucidate its specific anti-inflammatory mechanisms.

Predicted Antimicrobial and Antiviral Potential

In addition to its observed immunomodulatory effects, computational studies have predicted that this compound may possess antimicrobial and antiviral properties. These in silico analyses provide a valuable starting point for future experimental validation.

In silico Evaluation against Culex pipiens Acetylcholinesterase 1 (AChE1)

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system of insects, making it a key target for insecticides. nih.govresearchgate.net In silico molecular docking studies have been employed to predict the binding affinity of various compounds to AChE1 of the common house mosquito, Culex pipiens. nih.gov This computational approach helps to identify potential insecticidal agents. While specific docking results for this compound are not detailed, the methodology has been successfully used to identify other promising compounds. For instance, a study on benzo[h]quinoline (B1196314) derivatives showed strong binding affinities to Culex pipiens AChE, suggesting they could disrupt its normal function. nih.gov Such in silico evaluations provide a basis for further investigating the potential of this compound as a natural insecticide.

Computational Analysis of Interactions with Rift Valley Fever Virus Glycoproteins and Nucleocapsid Proteins

Rift Valley fever virus (RVFV) is a significant pathogen affecting both animals and humans. nih.govmdpi.commdpi.com The virus's structural proteins, including the glycoproteins (Gn and Gc) and the nucleocapsid (N) protein, are crucial for its replication and are therefore attractive targets for antiviral drug development. nih.govnih.gov Computational studies have been utilized to screen for potential inhibitors of these viral proteins. Although direct computational analysis of this compound's interaction with RVFV proteins is not explicitly mentioned, the approach has been used to identify other phytochemicals as potential pan-inhibitors of RVFV. nih.gov This highlights the potential for using similar in silico methods to evaluate the antiviral activity of this compound against RVFV and other viruses.

Broader Biological Activity Spectrum within the Lactone and Limonoid Classes

This compound belongs to the broader classes of lactones and limonoids, which are known for their diverse and significant biological activities. nih.govnih.govmdpi.comresearchgate.net

Terpenoids containing lactone moieties exhibit a wide range of pharmacological properties, including cytotoxic, anti-inflammatory, antimicrobial, anticancer, and antimalarial activities. nih.govmdpi.comresearchgate.net The lactone group itself is often crucial for the observed biological effects. mdpi.comresearchgate.net

Citrus limonoids, a group of tetranortriterpenoids to which this compound belongs, are recognized for their numerous pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects. nih.gov These compounds are found in various citrus fruits and have been the subject of extensive research to understand their structure-activity relationships and potential for drug development. nih.govusda.gov The diverse bioactivities of the broader lactone and limonoid classes provide a strong foundation for the continued investigation of this compound and its potential therapeutic applications.

Overview of Limonoid Pharmacological Activities

Limonoids, a class of highly oxygenated triterpenoid (B12794562) compounds predominantly found in the Meliaceae and Rutaceae plant families, exhibit a wide array of biological activities. researchgate.netscispace.combohrium.com These natural products are known for their complex and varied structures, which contribute to their diverse pharmacological effects. mdpi.com

Insecticidal and Antifeedant Activities: A significant body of research has highlighted the potent insecticidal and antifeedant properties of limonoids. frontiersin.org Compounds like azadirachtin, a well-known limonoid from the neem tree (Azadirachta indica), are powerful feeding deterrents against hundreds of insect species. acs.orgresearchgate.net Other limonoids, such as meliartenin from Melia azedarach, have also demonstrated significant antifeedant and toxic effects on various insect pests. acs.orgacs.org Studies on citrus-derived limonoids, including limonin (B1675406), nomilin, and obacunone (B191991), have confirmed their antifeedant capabilities against pests like the Asian corn borer and Spodoptera frugiperda. nih.govuplb.edu.ph

Antimicrobial Activities: Limonoids have demonstrated notable antibacterial and antifungal properties. scispace.comresearchgate.net For instance, limonoids isolated from the stem bark of Khaya ivorensis, such as methyl angolensate and 1,3,7-trideacetylkhivorin, have shown significant antifungal activity against the plant pathogen Botrytis cinerea. nih.gov Other compounds from the same plant, like 3,7-dideacetylkhivorin, exhibited broad-spectrum antifungal and antibacterial activities. nih.gov Extracts from citrus peels, rich in limonoids, have also been shown to inhibit the growth of various bacteria and fungi, including Escherichia coli, Staphylococcus aureus, and Candida albicans. researchgate.nete3s-conferences.org

Antimalarial Activity: Several limonoids have been identified as having promising antimalarial properties. scispace.com Gedunin, a limonoid found in the Meliaceae family, has shown potent activity against Plasmodium falciparum, the parasite responsible for malaria. researchgate.net Research on limonoids from Carapa guianensis and Khaya grandifoliola has revealed compounds with significant in vitro and in vivo antimalarial effects, targeting different stages of the parasite's life cycle. researchgate.netnih.gov For example, 6α-acetoxygedunin was found to suppress parasitemia in mice infected with Plasmodium berghei. nih.gov

Anticancer Activity: The anticancer potential of limonoids is one of their most extensively studied biological activities. researchgate.netmdpi.comacs.org Research has shown that citrus limonoids can inhibit the development of tumors in animal models. acs.orgnih.gov Compounds like limonin, nomilin, and obacunone have demonstrated antiproliferative and apoptotic effects against various cancer cell lines, including neuroblastoma and colon adenocarcinoma. nih.gov Mechanistic studies suggest that limonoids can induce detoxifying enzymes, inhibit cell proliferation, and trigger programmed cell death in cancer cells. nih.govrsc.org For instance, deoxylimonoic acid's close relative, deoxylimonin, was found to significantly reduce tumor number and burden in a hamster cheek pouch model. acs.orgnih.govacs.org

Antiviral Activity: Limonoids have also been investigated for their antiviral properties. scispace.com Studies have shown that certain limonoids can inhibit the replication of various viruses. For example, khayanolides isolated from the mangrove plant Xylocarpus moluccensis exhibited moderate activity against the H1N1 influenza A virus. acs.org Limonoids from grapefruit seed extract, such as obacunone and limonin, have shown virucidal activity against SARS-CoV-2. nih.govresearchgate.net Additionally, limonoids from Khaya grandifoliola have demonstrated inhibitory effects on the hepatitis C virus by targeting its entry and replication stages. nih.gov

Pharmacological Activities of Various Limonoids

LimonoidSourcePharmacological ActivityKey Findings
AzadirachtinAzadirachta indica (Neem)Insect AntifeedantPotent antifeedant against over 600 insect species. researchgate.net
DeoxylimoninCitrusAnticancerReduced tumor number by 30% and tumor burden by 50% in a hamster cheek pouch model. acs.orgnih.gov
GeduninMeliaceae familyAntimalarial, Anti-inflammatoryPotent activity against Plasmodium falciparum and exhibits multitarget anti-inflammatory effects. bohrium.comresearchgate.net
Methyl AngolensateKhaya ivorensisAntifungalShowed 73.3% mycelial growth inhibition of Botrytis cinerea at 1500 mg/L. nih.gov
ObacunoneCitrusAntiviral (SARS-CoV-2)Demonstrated virucidal activity against SARS-CoV-2 with an IC50 between 15 and 30 µg/mL. nih.gov

General Bioactivity Profiles of Lactones

The lactone ring, a cyclic ester, is a structural motif present in a vast number of natural and synthetic compounds and is a key feature of this compound. This functional group is crucial for the biological activities of many compounds. nih.govnih.gov

Antimicrobial Activity: Lactones are well-recognized for their antimicrobial properties. mdpi.comnih.gov Sesquiterpene lactones, in particular, have shown broad-spectrum activity. nih.gov The presence of an α-methylene-γ-lactone moiety is often associated with potent antifungal and antibacterial action. nih.govnih.govnih.gov For example, certain guaianolide-type lactones are active against Candida species and bacteria like Staphylococcus aureus. mdpi.comnih.gov The antimicrobial mechanism often involves the alkylation of microbial enzymes through Michael addition, disrupting cellular functions. nih.gov

Antimalarial Activity: A prominent example of a lactone with potent antimalarial activity is artemisinin, a sesquiterpene lactone. nih.gov Its endoperoxide bridge, while not a lactone itself, is part of a complex lactone-containing structure that is crucial for its activity against the malaria parasite. Other sesquiterpene lactones have also been investigated for their antiplasmodial effects.

Anti-inflammatory Activity: Many lactones, especially sesquiterpene lactones, are potent anti-inflammatory agents. mdpi.comnih.govconicet.gov.ar Their mechanism of action often involves the inhibition of key pro-inflammatory signaling pathways, such as the NF-κB pathway. mdpi.comnih.gov By targeting these pathways, sesquiterpene lactones can reduce the production of inflammatory mediators like cytokines and nitric oxide. nih.govunivie.ac.at The α-methylene-γ-lactone functional group is considered a requirement for the anti-inflammatory activity of many sesquiterpene lactones. nih.gov

Anticancer Activity: Lactones are a significant class of compounds in anticancer drug discovery. nih.govnih.gov Natural and synthetic lactones exhibit a broad spectrum of antitumor activities, including cytotoxicity against cancer cells. nih.govbohrium.com Various types of lactones, such as resorcylic acid lactones, sesquiterpene lactones, and diterpene lactones, have emerged as potential anticancer agents. nih.govbohrium.com For example, β-lactones like marizomib (B1676077) function as proteasome inhibitors, a mechanism utilized in cancer therapy. researchgate.net The anticancer activity of many lactones is attributed to their ability to induce apoptosis and inhibit cell proliferation. bohrium.commdpi.com

General Bioactivities of Lactone-Containing Compounds

Lactone ClassBioactivityMechanism/Example
Sesquiterpene LactonesAnti-inflammatoryInhibition of NF-κB and other inflammatory pathways. mdpi.comnih.gov
Sesquiterpene LactonesAntimicrobialAlkylation of microbial enzymes via Michael addition. nih.gov Costunolide shows significant antifungal activity. nih.gov
Various (e.g., Resorcylic acid lactones, Diterpene lactones)AnticancerInduction of apoptosis, inhibition of cell proliferation, and kinase inhibition. nih.govbohrium.com
Sesquiterpene LactonesAntimalarialArtemisinin is a key example, though its endoperoxide bridge is the primary active feature. nih.gov

Vi. Chemical Synthesis and Derivatization Strategies

General Synthetic Approaches for Lactone Ring Systems

The lactone ring is a common motif in natural products and a key functional group that often contributes to their bioactivity. Its synthesis has been a subject of extensive research, leading to a variety of reliable methods.

Oxidative lactonization is a powerful strategy for forming lactone rings directly from diols or carboxylic acids. These methods often involve the in-situ formation of a hemiacetal from a diol, which is then oxidized to the lactone. nih.gov A variety of oxidants and catalytic systems have been developed to achieve this transformation under mild and selective conditions. researchgate.netorganic-chemistry.org

One prominent approach involves the use of transition-metal-free oxidation. For instance, sodium peroxydisulfate (B1198043) has been used as an effective oxidant for the cyclization of 2-alkylbenzoic acids into the corresponding lactones. researchgate.net Another green approach utilizes visible-light-driven photocatalysis with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and tetrabutylammonium (B224687) nitrate (B79036) (TBN), which offers a metal-free route to phthalides at room temperature with water as the only byproduct. researchgate.net

Biocatalytic methods have also emerged as highly valuable for lactone synthesis due to their high chemo-, regio-, and enantioselectivity. nih.gov Baeyer-Villiger monooxygenases (BVMOs) are a class of enzymes that catalyze the oxidation of cyclic ketones to lactones with high stereospecificity. nih.gov Additionally, alcohol dehydrogenases (ADHs) can be used for the oxidative lactonization of diols. This process involves a double oxidation where an alcohol is first oxidized to an aldehyde, which equilibrates to a lactol (a cyclic hemiacetal) and is then further oxidized to the lactone. nih.gov

The table below summarizes various reagents and catalyst systems employed in oxidative lactonization.

Catalyst/Reagent SystemSubstrate TypeKey Features
Sodium Peroxydisulfate2-Alkylbenzoic acidsTransition-metal-free, eco-friendly. researchgate.net
DDQ/TBN/Visible LightBenzylic C(sp3)-H bondsMetal-free, room temperature, green energy source. researchgate.net
Baeyer-Villiger Monooxygenases (BVMOs)Cyclic ketonesBiocatalytic, high enantioselectivity. nih.gov
Alcohol Dehydrogenases (ADHs)DiolsBiocatalytic, stereospecific, can achieve kinetic resolution. nih.gov
TEMPO/PhI(OAc)₂1,6- and 1,7-diolsEfficient for medium-sized (seven- and eight-membered) lactones. nih.gov
OsO₄/OxoneAlkenolsMild conditions for direct oxidative cyclization of hydroxy olefins. msu.edu
Ru(bpy)₃Cl₂/PhotocatalysisVariousMild synthesis of γ-lactones. organic-chemistry.org

Halolactonization is a classic and highly effective method for constructing lactone rings, particularly γ- (five-membered) and δ- (six-membered) lactones, from unsaturated carboxylic acids. wikipedia.orgrsc.org The reaction is an intramolecular variant of halohydrin formation and proceeds via the electrophilic addition of a halogen (iodine, bromine, or chlorine) to a carbon-carbon double bond. wikipedia.orgnih.gov

The mechanism involves the formation of a cyclic halonium ion intermediate from the alkene. wikipedia.orgnih.gov The carboxylate group within the same molecule then acts as an internal nucleophile, attacking the halonium ion to form the lactone ring. wikipedia.org This reaction is typically performed under mildly basic conditions to enhance the nucleophilicity of the carboxyl group. wikipedia.org

Iodolactonization, first reported by Bougalt in 1904, is the most widely used of these techniques due to its reliability and the versatility of the resulting iodinated lactone, which can be further functionalized. wikipedia.orgrsc.org Bromolactonization is also utilized, but can sometimes be complicated by a competing electrophilic addition of bromine across the double bond. wikipedia.org Chlorolactonization is less common due to the high reactivity of chlorine gas. wikipedia.org

Recent advancements have focused on developing catalytic and enantioselective versions of halolactonization. nih.govnih.govpnas.org Chiral Lewis bases and phase-transfer catalysts have been employed to induce asymmetry, providing access to enantioenriched lactones. nih.govnih.gov

The table below outlines common halogen sources and conditions for halolactonization.

Reaction TypeHalogen SourceTypical ConditionsKey Features
IodolactonizationI₂NaHCO₃, H₂O/solventMost common and reliable method. chemistnotes.com
IodolactonizationN-Iodosuccinimide (NIS)Lewis base catalyst, various solventsAllows for catalytic and asymmetric variations. pnas.org
BromolactonizationBr₂NaHCO₃, solventEffective, but can have competing side reactions. wikipedia.org
BromolactonizationN-Bromosuccinimide (NBS)Lewis base catalystUsed in catalytic systems for improved selectivity. nih.gov
ChlorolactonizationCl₂VariousLess common due to the gaseous nature and high reactivity of Cl₂. wikipedia.org

Strategies for D-Ring Lactone Analog Synthesis

The D-ring of limonoids, a class of tetranortriterpenoids to which deoxylimonoic acid belongs, is a crucial structural feature. nih.gov Modifications to this ring system are a key strategy in medicinal chemistry to understand and improve biological activity.

Limonoids are a diverse group of natural products known for a wide range of biological activities, including anticancer, antimalarial, and insecticidal effects. nih.govresearchgate.net The prototypical structure of limonoids features a 4,4,8-trimethyl-17-furanylsteroid skeleton. nih.gov A furan (B31954) ring attached at the C-17 position of the D-ring is a defining characteristic of most citrus limonoids. nih.gov

The integrity and substitution pattern of the D-ring and its appended furan are often critical for bioactivity. For many limonoids, the D-ring exists as a δ-lactone. The reversible opening and closing of this lactone ring, catalyzed by enzymes like limonin (B1675406) D-ring lactone hydrolase, is a key metabolic process. researchgate.netnih.gov The seco-limonoids, in which the D-ring has been cleaved, represent a major subclass with distinct biological profiles. nih.govresearchgate.net For example, gedunin, a D-ring-seco-limonoid, exhibits anticancer activity by inhibiting the Hsp90 chaperone machinery. nih.gov

The furan ring itself is also a key pharmacophore. However, some naturally occurring limonoids have a modified or absent D-ring lactone, suggesting that variations in this region can lead to diverse biological functions. nih.gov The complexity and high degree of oxidation in the D-ring region of many limonoids from the Meliaceae family contribute to their potent bioactivities. nih.gov Therefore, maintaining or strategically modifying the D-ring lactone is a central theme in the study of limonoid structure-activity relationships (SAR).

Structure-activity relationship (SAR) studies are essential for transforming a bioactive natural product into a potential therapeutic agent by identifying the key structural features responsible for its activity. researchgate.netrsdjournal.org For deoxylimonoic acid D-ring-lactone, SAR studies would focus on synthesizing a library of analogs with systematic modifications to the D-ring and other parts of the molecule to assess the impact on bioactivity.

The design of such derivatives often begins with a computational or theoretical analysis of the parent molecule to identify promising modification sites. nih.gov Synthetic strategies are then developed to access these analogs. Given the complexity of the limonoid scaffold, a semi-synthetic approach, starting from an abundant, related natural product, is often more feasible than total synthesis. sci-hub.se However, total synthesis provides the ultimate flexibility to create novel and unnatural analogs. nih.govsci-hub.se

For the D-ring lactone, modifications could include:

Ring Size Variation: Synthesizing analogs with γ- (five-membered) or ε- (seven-membered) lactones instead of the natural δ-lactone to probe the geometric constraints of the biological target.

Substitution: Introducing various functional groups (e.g., alkyl, aryl, hydroxyl, amino) at different positions on the D-ring to explore steric and electronic effects.

Ring Opening and Re-closing: Creating seco-analogs or analogs with different heterocyclic systems in place of the lactone to mimic or block metabolic pathways.

Furan Ring Modification: Altering the furan substituent, which is intimately connected to the D-ring, by replacing it with other aromatic or heterocyclic groups.

The synthesis of these derivatives would employ a range of modern organic reactions. For instance, creating novel D-ring systems might involve Baeyer-Villiger oxidation of a corresponding ketone precursor, though this can sometimes be challenging in complex systems. rsc.org The synthesis of degraded limonoid analogs, which are simpler and more accessible, can serve as model systems to evaluate the importance of specific structural motifs before applying these modifications to the more complex deoxylimonoic acid framework. nih.govnih.gov The resulting library of compounds would then be screened in biological assays to build a comprehensive SAR profile, guiding the design of next-generation derivatives with improved potency and selectivity. nih.govnih.gov

Vii. Structure Activity Relationship Sar of Deoxylimonoic Acid D Ring Lactone

Determinants of Biological Activity Related to the D-Ring Lactone

For instance, in a study on steroid analogues designed as aromatase inhibitors, modification of the D-ring from a cyclopentanone (B42830) to a delta-lactone (a six-membered ring similar to that in deoxylimonoic acid) was found to decrease the inhibitory potency. nih.gov This suggests that the precise structure and electronic properties of the D-ring are critical for interaction with the enzyme's active site. nih.gov The lactone group itself, with its polar carbonyl and ether linkages, can participate in hydrogen bonding and dipole-dipole interactions with biological macromolecules, thereby influencing the compound's activity.

The enzyme limonin (B1675406) D-ring lactone hydrolase specifically catalyzes the opening of the D-ring lactone in limonin, a closely related limonoid. This metabolic process underscores the biological relevance of the intact D-ring lactone for the compound's activity and subsequent deactivation.

Influence of Stereochemistry and Conformational Aspects on Activity

The specific three-dimensional arrangement of atoms, or stereochemistry, within deoxylimonoic acid D-ring-lactone is a critical factor influencing its biological activity. As with many natural products, subtle changes in the orientation of functional groups can lead to significant differences in biological effect. nih.gov

Comparative SAR within the Limonoid Family

Examining the structure-activity relationships of other limonoids provides valuable insights into the potential bioactivity of this compound. The limonoid family exhibits a wide range of biological activities, including insect antifeedant, anticancer, and anti-inflammatory effects.

Research on various limonoids has identified several key structural features that are often associated with high bioactivity. These include:

The Furan (B31954) Ring: Attached to the D-ring, the furan ring is a common feature in many active limonoids and is often considered essential for their biological effects.

The Epoxide Group: The presence of an epoxide group on the A-ring or elsewhere in the molecule is another feature frequently linked to potent bioactivity in limonoids.

Modifications of the A- and D-rings: Alterations to the A and D rings have been shown to significantly impact the biological activity of limonoids. nih.gov

For example, in studies on the antifeedant activity of limonoids against various insect pests, the presence of an intact furan ring and an epoxide group was found to be crucial. The table below summarizes the antifeedant activity of some limonoids and their derivatives against the fall armyworm (Spodoptera frugiperda).

CompoundAntifeedant Activity (against S. frugiperda)
LimoninSignificant
NomilinSignificant
Obacunone (B191991)Significant
DeacetylnomilinActive
IchangensinModerate

Data compiled from various studies on limonoid antifeedant activities.

Q & A

Q. What are the primary methods for isolating deoxylimonoic acid D-ring-lactone from plant sources?

this compound can be isolated via solvent extraction followed by chromatographic purification. Citrus seeds or rutaceous plant tissues are typically homogenized in methanol or ethanol (due to the compound’s high solubility in these solvents) . Crude extracts are then subjected to column chromatography (e.g., silica gel or reversed-phase C18 columns) for further purification. Fraction purity is verified using HPLC with UV detection at 215 nm, as described in pharmacopeial methods .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are standard for structural elucidation. Key spectral features include lactone ring signals (δ ~170 ppm in ¹³C NMR for carbonyl groups) and furanolactone moiety fragmentation patterns in MS . Comparative analysis with reference standards (e.g., limonin, a structurally related compound) is recommended to validate assignments .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

The compound is highly soluble in polar organic solvents like methanol, ethanol, and acetone but exhibits poor aqueous solubility. This necessitates the use of organic-aqueous solvent systems for in vitro bioassays. For cell-based studies, dimethyl sulfoxide (DMSO) is a suitable solubilizing agent, though cytotoxicity controls are critical .

Advanced Research Questions

Q. How can enzymatic synthesis be optimized for this compound production?

Deoxylimonate A-ring-lactonase (EC 3.1.1.46) catalyzes the hydrolysis of the A-ring lactone in deoxylimonic acid, selectively preserving the D-ring lactone structure . Reaction optimization includes:

  • pH stabilization (optimal range: 6.5–7.5).
  • Co-factor supplementation (e.g., Ca²⁺ for enzyme activation).
  • Monitoring reaction progress via LC-MS to prevent over-hydrolysis. Scalability requires immobilized enzyme systems to enhance reusability .

Q. How should researchers address contradictions in reported bioactivity data (e.g., anticancer vs. antiviral effects)?

Discrepancies often arise from assay-specific variables:

  • Cell line variability : Antiproliferative effects may differ between colon cancer (HT-29) and leukemia (HL-60) models due to metabolic heterogeneity .
  • Concentration thresholds : HIV-1 protease inhibition requires sub-cytotoxic concentrations (IC₅₀ ~14.6 ng/mL), whereas anticancer activity often demands higher doses .
  • Metabolite interference : In plant extracts, co-occurring limonoids (e.g., nomilin) may synergize or antagonize effects. Pure compound assays are essential for specificity .

Q. What experimental strategies are recommended for studying the D-ring lactone’s stability under physiological conditions?

  • pH-dependent stability assays : Incubate the compound in buffers simulating gastrointestinal (pH 2–3) or systemic (pH 7.4) environments. Monitor degradation via HPLC .
  • Thermal stability : Differential Scanning Calorimetry (DSC) can identify decomposition thresholds (e.g., melting point ~298°C) .
  • Enzymatic susceptibility : Test resistance to esterases and lactonases using liver microsomal fractions .

Methodological Notes

  • Bioactivity Assays : For anticancer studies, use MTT assays with IC₅₀ calculations across 48–72 hr exposure periods . For antiviral tests, focus on HIV-1 protease inhibition using fluorogenic substrate-based protocols .
  • Contamination Mitigation : Avoid plasticizers in solvents, as they may interfere with MS analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.